molecular formula C6H3ClF3NS B6350561 2-Chloro-3-((trifluoromethyl)thio)pyridine CAS No. 1204234-57-0

2-Chloro-3-((trifluoromethyl)thio)pyridine

Cat. No.: B6350561
CAS No.: 1204234-57-0
M. Wt: 213.61 g/mol
InChI Key: MZVATODCSOOQOJ-UHFFFAOYSA-N
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Description

2-Chloro-3-((trifluoromethyl)thio)pyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with a chlorine atom at the second position and a trifluoromethylthio group at the third position

Biochemical Analysis

Biochemical Properties

It is known that trifluoromethylpyridines (TFMPs), a group of compounds to which 2-Chloro-3-((trifluoromethyl)thio)pyridine belongs, have been used extensively in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Cellular Effects

Tfmp derivatives are known to have significant impacts on various types of cells and cellular processes . They are used in the protection of crops from pests and have been incorporated into several pharmaceutical and veterinary products .

Molecular Mechanism

It is known that TFMP derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that TFMP derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that TFMP derivatives can have varying effects at different dosages .

Metabolic Pathways

It is known that TFMP derivatives can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that TFMP derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that TFMP derivatives can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((trifluoromethyl)thio)pyridine typically involves the reaction of 2-chloropyridine with trifluoromethylthiolating agents. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethylthiol chloride in the presence of a base like sodium hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((trifluoromethyl)thio)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.

    Oxidation and Reduction: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones, and reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

    Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of catalysts.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Electrophilic Substitution: Products include halogenated or nitrated pyridines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include reduced forms of the trifluoromethylthio group.

Scientific Research Applications

2-Chloro-3-((trifluoromethyl)thio)pyridine has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anti-cancer properties.

    Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.

    Materials Science: It is employed in the synthesis of advanced materials such as liquid crystals and polymers, where its unique chemical properties enhance the performance of the final products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-3-((trifluoromethyl)thio)pyridine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it more effective in certain applications compared to its analogs, which may only have trifluoromethyl or chloro substituents.

Properties

IUPAC Name

2-chloro-3-(trifluoromethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NS/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVATODCSOOQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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